Hoechst 34580 tetrahydrochloride

Description

Structure

3D Structure of Parent

Properties

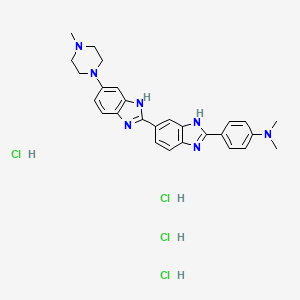

Molecular Formula |

C27H33Cl4N7 |

|---|---|

Molecular Weight |

597.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;tetrahydrochloride |

InChI |

InChI=1S/C27H29N7.4ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);4*1H |

InChI Key |

CLWSVNOLFQKMQY-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hoechst 34580 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoechst 34580 is a cell-permeant, blue-fluorescent dye widely utilized in cellular biology for DNA staining and analysis. Its primary mechanism of action involves binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This interaction forms the basis of its utility in fluorescence microscopy, flow cytometry, and other applications requiring visualization of nuclear material. Beyond its role as a DNA stain, Hoechst 34580 has been identified as an inhibitor of amyloid-beta (Aβ) fibril formation, suggesting a potential therapeutic application in neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of Hoechst 34580, detailing its molecular interactions, downstream cellular consequences, and relevant experimental protocols.

Core Mechanism of Action: DNA Minor Groove Binding

The principal mechanism of action of Hoechst 34580 is its high-affinity, non-intercalating binding to the minor groove of double-stranded DNA (dsDNA).[1][2] This interaction is characterized by a strong preference for sequences rich in adenine and thymine.[1][2] The binding of Hoechst 34580 to dsDNA leads to a significant enhancement of its fluorescence quantum yield, making it a highly sensitive stain for nuclear DNA in both live and fixed cells.[1][2]

Downstream Cellular Consequences of DNA Binding

The binding of Hoechst 34580 to DNA is not without biological consequence. By occupying the minor groove, Hoechst 34580 can interfere with the binding of DNA-dependent enzymes and transcription factors, leading to perturbations in essential cellular processes.

-

DNA Damage Response and Cell Cycle Arrest: The presence of Hoechst 34580 bound to DNA can be recognized by the cell as a form of DNA damage. This triggers the activation of DNA damage response (DDR) pathways. While direct studies on Hoechst 34580 are limited, the well-established response to DNA damage involves the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinase signaling cascades. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activated Chk2 can then phosphorylate and activate the tumor suppressor protein p53. This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, the apoptotic pathway may be initiated.

-

Apoptosis: Prolonged exposure to or high concentrations of Hoechst 34580 can induce apoptosis. A key morphological hallmark of apoptosis is chromatin condensation, which can be readily visualized with Hoechst 34580 staining as intensely fluorescent, fragmented nuclei. The induction of apoptosis is likely a consequence of the sustained DNA damage signaling and cell cycle arrest.

-

Mitochondrial Dysfunction: Studies on the related Hoechst 33342 dye have shown that it can induce depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This suggests that Hoechst 34580 may also exert effects on mitochondrial function, contributing to its pro-apoptotic activity.

Signaling Pathway Diagram

Caption: DNA Damage Response Pathway Induced by Hoechst 34580.

Secondary Mechanism of Action: Inhibition of Amyloid-Beta Formation

In addition to its well-established role as a DNA stain, Hoechst 34580 has been identified as an inhibitor of amyloid-beta (Aβ) fibril formation.[3] This discovery has opened avenues for its potential investigation as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of Aβ plaques in the brain.

-

Molecular Interaction: In silico and in vitro studies have shown that Hoechst 34580 can bind to Aβ peptides, preventing their aggregation into neurotoxic fibrils.[3] The binding is thought to be driven by hydrophobic interactions and van der Waals forces.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanisms of action of Hoechst 34580.

| Parameter | Value | Method | Reference |

| Spectroscopic Properties | |||

| Excitation Maximum (DNA-bound) | ~350-360 nm | Fluorescence Spectroscopy | [2] |

| Emission Maximum (DNA-bound) | ~461-490 nm | Fluorescence Spectroscopy | [2] |

| Inhibition of Aβ Aggregation | |||

| IC50 | 0.86 ± 0.05 µM | Thioflavin T (ThT) Assay | [3] |

| Cytotoxicity | |||

| LD50 | Data not available | - | - |

| General Toxicity | Less toxic than DAPI | Comparative cell viability assays | [1] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Hoechst 34580.

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in a staining solution containing Hoechst 34580 at a final concentration of 1-10 µg/mL. Incubate for 15-30 minutes at 37°C, protected from light.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a UV or violet laser for excitation. Collect the blue fluorescence emission.

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks.

Caption: Workflow for Cell Cycle Analysis using Hoechst 34580.

Apoptosis Detection by Fluorescence Microscopy

Objective: To visualize and quantify apoptotic cells based on nuclear morphology.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in imaging dishes. Treat with the desired apoptotic stimulus.

-

Staining: Add Hoechst 34580 directly to the culture medium at a final concentration of 1-5 µg/mL. Incubate for 10-20 minutes at 37°C.

-

Imaging: Wash the cells with PBS and visualize using a fluorescence microscope with a UV filter set.

-

Analysis: Identify apoptotic cells by their characteristic condensed and fragmented nuclei, which will appear as brightly stained, smaller bodies compared to the larger, evenly stained nuclei of healthy cells.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Objective: To quantify the inhibitory effect of Hoechst 34580 on the aggregation of Aβ peptides.

Methodology:

-

Preparation of Aβ: Prepare a stock solution of Aβ peptide (e.g., Aβ42) in an appropriate solvent.

-

Aggregation Reaction: In a microplate, mix the Aβ peptide with different concentrations of Hoechst 34580. Include a control with no inhibitor.

-

Incubation: Incubate the plate at 37°C to allow for Aβ aggregation.

-

ThT Staining: Add Thioflavin T (ThT) solution to each well. ThT fluoresces upon binding to amyloid fibrils.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~450 nm, emission ~485 nm).

-

Data Analysis: Plot the fluorescence intensity against the concentration of Hoechst 34580 to determine the IC50 value.

Caption: Workflow for Thioflavin T Assay.

Conclusion

Hoechst 34580 is a versatile molecular probe with a well-defined primary mechanism of action centered on its binding to the DNA minor groove. This interaction, while enabling its use as a powerful tool for nuclear visualization, also triggers cellular responses to DNA damage, including cell cycle arrest and apoptosis. The discovery of its ability to inhibit amyloid-beta aggregation highlights a novel therapeutic potential. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to effectively utilize and further investigate the multifaceted activities of Hoechst 34580. Further research is warranted to fully elucidate the specific signaling pathways activated by Hoechst 34580-induced DNA damage and to explore its therapeutic efficacy in preclinical models of Alzheimer's disease.

References

- 1. A novel role for the ROS-ATM-Chk2 axis mediated metabolic and cell cycle reprogramming in the M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties of Hoechst 34580 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Hoechst 34580 tetrahydrochloride, a widely used fluorescent stain for DNA visualization in cell biology and related fields. This document outlines the core spectral characteristics, detailed experimental protocols for spectral measurement, and a visual representation of the experimental workflow.

Core Spectral Properties of Hoechst 34580

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that exhibits distinct spectral properties depending on its binding state. It preferentially binds to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1] This binding event leads to a significant enhancement in its fluorescence intensity.[1][2]

Quantitative Spectral Data

The following table summarizes the key excitation and emission maxima for Hoechst 34580 in its DNA-bound and unbound states. These values are critical for designing fluorescence microscopy and flow cytometry experiments, ensuring optimal filter selection and minimizing spectral overlap with other fluorophores.

| State | Excitation Maximum (nm) | Emission Maximum (nm) |

| DNA-Bound | 371 - 392[2][3][4][5][6] | 438 - 440[1][2][3][4][6] |

| Unbound | ~350 - 360[] | 510 - 540[1][6] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and the specific instrumentation used for measurement. The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solvent.[1][5]

Experimental Protocols for Spectral Characterization

This section details the methodology for determining the excitation and emission spectra of this compound. The protocol is divided into sample preparation and spectral acquisition.

I. Preparation of Reagents

-

Hoechst 34580 Stock Solution:

-

To prepare a stock solution, dissolve this compound powder in high-quality dimethyl sulfoxide (DMSO) or distilled water to a concentration of 1 to 10 mg/mL.[2][8]

-

Ensure the dye is fully dissolved, which may require gentle warming or sonication due to its poor solubility.[2]

-

Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[8][9] Aqueous solutions are stable for at least six months when stored at 2-6°C and protected from light.[10]

-

-

DNA Solution (for bound-state measurement):

-

Working Solution:

II. Spectral Acquisition using a Spectrofluorometer

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions to ensure a stable light output.

-

Select appropriate quartz cuvettes for UV-Vis spectroscopy.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 440 nm for DNA-bound Hoechst 34580).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum represents the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (e.g., 380 nm for DNA-bound Hoechst 34580).

-

Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum represents the emission maximum.

-

-

Unbound Dye Measurement:

-

To measure the spectrum of the unbound dye, repeat the excitation and emission scans using a solution of Hoechst 34580 in buffer without DNA.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both excitation and emission scans to visualize the spectra and determine the peak maxima.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the fluorescence spectra of Hoechst 34580.

Applications in Research and Drug Development

The distinct spectral properties of Hoechst 34580 make it a valuable tool in various applications, including:

-

Cell Cycle Analysis: The fluorescence intensity of Hoechst 34580 is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][5]

-

Apoptosis Detection: Apoptotic cells often exhibit condensed and fragmented nuclei, which can be visualized by an increased fluorescence intensity when stained with Hoechst 34580.[1][2]

-

Cell Counting and Viability: Changes in the emission spectra can be used to monitor cell viability.[2][5]

-

High-Content Screening: The reliable nuclear staining provided by Hoechst 34580 is essential for automated image analysis in high-content screening assays.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glpbio.com [glpbio.com]

- 3. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. glpbio.com [glpbio.com]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Hoechst 34580 [bdbiosciences.com]

- 10. apexbt.com [apexbt.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to the DNA Binding Properties of Hoechst 34580 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA binding properties of Hoechst 34580 tetrahydrochloride, a blue fluorescent dye widely utilized in cellular and molecular biology. This document details the mechanism of action, summarizes key quantitative parameters, and provides detailed experimental protocols for the characterization of its interaction with DNA.

Core Concepts: Mechanism of DNA Binding

Hoechst 34580, a bisbenzimidazole derivative, is a cell-permeant dye that exhibits strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA). The primary mode of interaction is through non-covalent binding to the minor groove of the DNA helix. This binding shows a marked preference for adenine-thymine (A-T) rich sequences.[1] The fluorescence of unbound Hoechst 34580 is relatively low, but upon insertion into the DNA minor groove, the dye molecule becomes more rigid and shielded from solvent quenching, leading to a significant increase in its fluorescence quantum yield.

The chemical structure of Hoechst 34580, featuring a dimethylamine group, distinguishes it from other common Hoechst dyes like 33258 and 33342, resulting in different spectral properties.[2]

Figure 1. Mechanism of Hoechst 34580 DNA Binding and Fluorescence.

Quantitative Data

While extensive quantitative data for the DNA binding of Hoechst 33258 is available, specific experimentally determined dissociation constants (Kd) and stoichiometry (n) for Hoechst 34580 are not readily found in peer-reviewed literature. One study focused on the inhibition of amyloid-beta fibril formation reported an IC50 value for Hoechst 34580 of approximately 0.86 µM.[3][4][5] However, it is crucial to note that this value reflects its potency in inhibiting protein aggregation and is not a direct measure of its DNA binding affinity.

For comparative purposes, the high-affinity binding of the related compound, Hoechst 33258, to the B-DNA minor groove is in the range of 1–10 nM.[2] It is anticipated that Hoechst 34580 exhibits a similar high-affinity interaction with AT-rich DNA. To facilitate direct comparison, the spectral properties of Hoechst 34580 are presented below.

| Parameter | Value | Reference |

| Excitation Maximum (bound to DNA) | ~380 nm | [1] |

| Emission Maximum (bound to DNA) | ~438 nm | [1] |

| Excitation Maximum (unbound) | Not specified | |

| Emission Maximum (unbound) | 510-540 nm | [1] |

| Fluorescence Enhancement upon Binding | ~30-fold |

Experimental Protocols

To determine the quantitative DNA binding parameters of Hoechst 34580, the following experimental protocols can be employed.

Fluorescence Spectroscopy for Determination of Binding Affinity (Kd)

This method relies on the significant increase in fluorescence of Hoechst 34580 upon binding to DNA. A titration of a fixed concentration of Hoechst 34580 with increasing concentrations of DNA is performed, and the change in fluorescence intensity is used to calculate the dissociation constant (Kd).

Materials:

-

This compound

-

Calf thymus DNA (or a specific AT-rich oligonucleotide)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Hoechst 34580 (e.g., 1 mM) in sterile, nuclease-free water. Protect from light and store at -20°C.

-

Prepare a concentrated stock solution of DNA (e.g., 1 mg/mL) in the binding buffer. Determine the precise concentration by measuring the absorbance at 260 nm.

-

-

Titration Experiment:

-

Prepare a solution of Hoechst 34580 in the binding buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette.

-

Set the fluorometer to the excitation and emission wavelengths of DNA-bound Hoechst 34580 (e.g., Ex: 380 nm, Em: 438 nm).

-

Record the initial fluorescence intensity (F₀) of the Hoechst 34580 solution.

-

Add small aliquots of the DNA stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity (F) after each addition until no significant change in fluorescence is observed (saturation).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence (ΔF = F - F₀) against the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the Kd.

-

Figure 2. Workflow for Fluorescence Titration Experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal Titration Calorimeter

-

This compound

-

Calf thymus DNA (or a specific AT-rich oligonucleotide)

-

Dialysis buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4)

Protocol:

-

Sample Preparation:

-

Dissolve both Hoechst 34580 and DNA in the same batch of dialysis buffer to minimize heat of dilution effects.

-

Dialyze both samples against the binding buffer overnight at 4°C.

-

Accurately determine the concentrations of both solutions after dialysis.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the Hoechst 34580 solution into the injection syringe. A typical starting concentration would be 10-20 µM DNA in the cell and 100-200 µM Hoechst 34580 in the syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a control experiment by titrating Hoechst 34580 into the buffer alone to determine the heat of dilution.

-

Perform the main experiment by titrating Hoechst 34580 into the DNA solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Hoechst 34580 to DNA.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Figure 3. Workflow for Isothermal Titration Calorimetry Experiment.

Electrophoretic Mobility Shift Assay (EMSA) for Qualitative Assessment of Binding

EMSA, or gel shift assay, is used to qualitatively demonstrate the binding of a small molecule to a DNA fragment. The binding of Hoechst 34580 to a DNA fragment will cause a change in its electrophoretic mobility.

Materials:

-

DNA probe (a short, AT-rich oligonucleotide, which can be end-labeled with a fluorescent dye or radiolabel)

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol, pH 7.5)

-

Native polyacrylamide gel (e.g., 6-8%)

-

Electrophoresis apparatus and power supply

-

Gel imaging system (fluorescence scanner or phosphorimager)

Protocol:

-

Probe Preparation:

-

If using a fluorescently labeled probe, it can be purchased directly. If using a radiolabeled probe, end-label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe.

-

-

Binding Reactions:

-

Set up binding reactions in small volumes (e.g., 20 µL) containing the labeled DNA probe at a fixed concentration and varying concentrations of Hoechst 34580.

-

Include a control lane with only the labeled probe and no Hoechst 34580.

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the DNA-ligand complex.

-

-

Detection:

-

After electrophoresis, visualize the DNA bands using a suitable imaging system.

-

A "shifted" band, migrating slower than the free probe, indicates the formation of a Hoechst 34580-DNA complex.

-

Figure 4. Workflow for Electrophoretic Mobility Shift Assay.

Conclusion

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the AT-Rich Region Selectivity of Hoechst 34580 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 34580, a fluorescent dye renowned for its specific binding to adenine-thymine (AT)-rich regions of double-stranded DNA (dsDNA). We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to characterize its binding selectivity, and visualize the underlying molecular mechanisms and workflows.

Core Concepts: Minor Groove Binding and AT-Selectivity

Hoechst 34580, a bisbenzimide derivative, is a cell-permeant, blue-emitting fluorescent dye that preferentially binds to the minor groove of dsDNA.[1][2] This binding is non-intercalating and exhibits a strong preference for sequences rich in adenine and thymine.[2][3] The fluorescence of Hoechst 34580 is significantly enhanced upon binding to AT-rich dsDNA, a property that is central to its utility in molecular and cell biology.[1][2] This fluorescence enhancement is attributed to the rigidification of the dye molecule within the DNA minor groove, which reduces non-radiative decay pathways.

The selectivity for AT-rich regions is a key feature of Hoechst 34580. While it can bind to all nucleic acids, the fluorescence enhancement is considerably greater for AT-rich strands compared to guanine-cytosine (GC)-rich strands.[1][4] This preference is driven by the steric hindrance presented by the exocyclic amino group of guanine in the minor groove, which is absent in the AT-rich regions.

Quantitative Analysis of DNA Binding

Precise quantification of the binding affinity and selectivity of Hoechst 34580 is crucial for its application in research and drug development. While specific binding constants for Hoechst 34580 are not as widely published as for its analogue Hoechst 33258, the principles of its interaction are comparable. The following tables summarize the spectral properties of Hoechst 34580 and provide representative binding affinity data for the closely related Hoechst 33258 to illustrate the magnitude of AT-selectivity.

Table 1: Spectral Properties of Hoechst 34580

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Bound to DNA) | 380-392 | [1][5] |

| Emission Maximum (Bound to DNA) | 438-440 | [1][5] |

| Emission Maximum (Unbound) | 510-540 | [1] |

Table 2: Representative DNA Binding Affinities of Hoechst 33258 (as a proxy for Hoechst 34580)

| DNA Sequence | Dissociation Constant (Kd) | Technique |

| poly(dA-dT) | 1-3 nM | Fluorescence Spectroscopy |

| Calf Thymus DNA | 1-10 nM | Fluorescence Spectroscopy |

| poly(dG-dC) | ~1000 nM (low affinity) | Electric Linear Dichroism |

Note: Data for Hoechst 33258 is presented as a close analogue to Hoechst 34580 to demonstrate the principle of AT-selectivity. The binding affinities are influenced by ionic strength and temperature.

Experimental Protocols for Determining AT-Rich Selectivity

The AT-rich selectivity of Hoechst 34580 can be experimentally determined and quantified using several biophysical techniques. Below are detailed methodologies for three key experiments.

Fluorescence Titration

This technique measures the change in fluorescence intensity of Hoechst 34580 upon titration with DNA of varying AT/GC content. The significant fluorescence enhancement upon binding to AT-rich DNA allows for the determination of binding constants.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Hoechst 34580 tetrahydrochloride in sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the precise concentration using its molar extinction coefficient.

-

Prepare stock solutions of synthetic oligonucleotides with defined AT-rich (e.g., poly(dA-dT)) and GC-rich (e.g., poly(dG-dC)) sequences in the same buffer. Determine their concentrations spectrophotometrically.

-

-

Instrumentation:

-

Use a sensitive spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

-

Experimental Procedure:

-

Set the excitation wavelength to the absorption maximum of the Hoechst 34580-DNA complex (e.g., 380 nm) and the emission wavelength to its fluorescence maximum (e.g., 438 nm).[1]

-

Fill a quartz cuvette with a fixed concentration of Hoechst 34580 (typically in the low micromolar to nanomolar range).

-

Record the initial fluorescence intensity (F0).

-

Add small, incremental aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity (F).

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the dye with DNA.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence (F - F0) as a function of the total DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Compare the Kd values obtained for AT-rich and GC-rich DNA to quantify the binding selectivity.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Preparation of Solutions:

-

Prepare highly concentrated and accurately known stock solutions of Hoechst 34580 and DNA (AT-rich and GC-rich) in the same buffer (e.g., phosphate-buffered saline, pH 7.4). It is critical that the buffer composition is identical for both the dye and DNA solutions to avoid heat of dilution artifacts.

-

Degas all solutions thoroughly before use.

-

-

Instrumentation:

-

Use a sensitive isothermal titration calorimeter.

-

-

Experimental Procedure:

-

Fill the sample cell with the DNA solution (e.g., 10-50 µM).

-

Fill the injection syringe with the Hoechst 34580 solution (e.g., 100-500 µM).

-

Perform a series of small, sequential injections of the dye into the DNA solution while monitoring the heat released or absorbed.

-

Perform a control experiment by injecting the dye into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat flow for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change per injection against the molar ratio of dye to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and the stoichiometry of binding (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Compare the thermodynamic parameters for AT-rich and GC-rich DNA to understand the driving forces behind the binding selectivity.

-

DNase I Footprinting

This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage. It provides a visual representation of the binding site.

Methodology:

-

Preparation of DNA Probe:

-

Prepare a DNA fragment of known sequence (typically 100-200 bp) containing potential AT-rich binding sites.

-

Label one end of one strand of the DNA fragment with a radioactive (e.g., 32P) or fluorescent tag.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of Hoechst 34580.

-

Include a control reaction with no dye.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to each reaction mixture and incubate for a short period to achieve partial, random cleavage of the DNA.

-

The conditions should be optimized so that on average, each DNA molecule is cut only once.

-

-

Analysis:

-

Stop the digestion reaction and purify the DNA fragments.

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography (for 32P) or fluorescence imaging.

-

-

Interpretation:

-

In the control lane (no dye), a ladder of bands representing cleavage at every nucleotide position will be visible.

-

In the lanes with Hoechst 34580, a "footprint" will appear as a gap in the ladder where the dye has bound to the DNA and protected it from DNase I cleavage.

-

The location of the footprint reveals the specific AT-rich sequence bound by Hoechst 34580.

-

Conclusion

This compound is a powerful tool for researchers due to its high specificity for AT-rich regions in the minor groove of DNA. Understanding the quantitative aspects of this interaction and the experimental methodologies used to characterize it is essential for its effective application in fields ranging from basic molecular biology to drug discovery. The techniques of fluorescence titration, isothermal titration calorimetry, and DNA footprinting provide a robust framework for elucidating the binding affinity, thermodynamics, and sequence selectivity of this and other DNA-binding molecules.

References

- 1. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. biotech.illinois.edu [biotech.illinois.edu]

An In-Depth Technical Guide to the Fluorescence Enhancement Mechanism of Hoechst 34580 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the fluorescence enhancement of Hoechst 34580 upon binding to double-stranded DNA (dsDNA). It is intended to serve as a technical resource, detailing the underlying photophysical mechanisms, quantitative binding parameters, and the experimental protocols necessary for the accurate characterization of this widely used fluorescent probe.

Core Mechanism of Fluorescence Enhancement

Hoechst 34580, a bisbenzimide derivative, is intrinsically fluorescent. However, in its unbound state in aqueous solution, the molecule exhibits low fluorescence quantum yield. The primary mechanism for this low fluorescence is the efficient non-radiative decay of the excited state through torsional or rotational relaxation of the benzimidazole rings.

Upon binding to the minor groove of dsDNA, particularly in adenine-thymine (A-T) rich regions, Hoechst 34580 undergoes a significant conformational restriction.[1][2] This rigidization of the molecular structure sterically hinders the rotational freedom of the benzimidazole groups, thereby suppressing the non-radiative decay pathways.[2] This suppression of non-radiative processes leads to a dramatic increase in the fluorescence quantum yield, resulting in the characteristic bright blue fluorescence observed upon DNA binding.[2][3]

Furthermore, the binding of Hoechst 34580 to the minor groove displaces water molecules, creating a more hydrophobic microenvironment for the dye.[4] This reduction in hydration also contributes to the enhancement of fluorescence by minimizing solvent-induced quenching effects.

The key factors contributing to the fluorescence enhancement of Hoechst 34580 are:

-

Minor Groove Binding: The dye specifically inserts into the minor groove of dsDNA.[1][2]

-

A-T Rich Region Preference: Binding is significantly stronger and the fluorescence enhancement is more pronounced in regions of the DNA rich in adenine and thymine base pairs.[5]

-

Conformational Restriction: The rigid DNA structure locks the Hoechst 34580 molecule into a more planar conformation, reducing non-radiative decay through rotational relaxation.[2]

-

Hydrophobic Environment: The minor groove provides a non-polar environment, shielding the dye from the quenching effects of water molecules.[4]

A simplified logical diagram of this process is presented below.

Caption: Logical flow of Hoechst 34580 fluorescence enhancement.

Quantitative Photophysical and Binding Data

Accurate characterization of the interaction between Hoechst 34580 and DNA requires the determination of several key quantitative parameters. The following table summarizes the available data from various sources. It is important to note that specific values can vary depending on the experimental conditions such as buffer composition, pH, and temperature.

| Parameter | Unbound Hoechst 34580 | DNA-Bound Hoechst 34580 | Reference(s) |

| Excitation Maximum (λex) | ~350 nm | 371-380 nm | [5][6][7][8] |

| Emission Maximum (λem) | 510-540 nm | 438-440 nm | [5][6][7][8] |

| Fluorescence Quantum Yield (ΦF) | Very Low (<0.01) | Significantly Increased | [9] |

| Fluorescence Lifetime (τF) | Not specified | ~1.2-1.5 ns (in cell nuclei) | [1][10][11] |

| Binding Affinity (Kd) | Not Applicable | Varies with DNA sequence | [2][3] |

| Fluorescence Enhancement | Not Applicable | ~30-fold (for Hoechst family) | [2][3][12] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the fluorescence enhancement and binding of Hoechst 34580 to DNA.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of Hoechst 34580 upon DNA binding can be determined by comparing its fluorescence intensity to that of a well-characterized fluorescence standard.

Materials:

-

Hoechst 34580 tetrahydrochloride

-

Calf Thymus DNA (or a specific oligonucleotide sequence)

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of Hoechst 34580 in deionized water or DMSO.

-

Prepare a stock solution of DNA in PBS and determine its concentration accurately using UV absorbance at 260 nm.

-

Prepare a stock solution of the fluorescence standard.

-

-

Prepare Working Solutions:

-

Prepare a series of solutions of the fluorescence standard and Hoechst 34580 (both with and without a saturating concentration of DNA) in PBS.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measure Absorbance:

-

Record the UV-Vis absorbance spectra of all working solutions.

-

Determine the absorbance at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Record the fluorescence emission spectra of all working solutions using the same excitation wavelength and instrument settings.

-

-

Calculate Quantum Yield:

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

sample and std refer to the sample and the standard, respectively.

-

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Determination of DNA Binding Affinity by Fluorescence Titration

The dissociation constant (Kd) of the Hoechst 34580-DNA complex can be determined by monitoring the change in fluorescence intensity as a function of DNA concentration.

Materials:

-

This compound

-

Calf Thymus DNA (or a specific oligonucleotide sequence)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

1 cm path length quartz cuvette

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of Hoechst 34580 at a fixed concentration in PBS.

-

Prepare a series of DNA solutions of varying concentrations in PBS.

-

-

Fluorescence Titration:

-

To a cuvette containing the Hoechst 34580 solution, make successive additions of the DNA stock solution.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the total DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

The relationship between the components in a fluorescence titration experiment is depicted below.

Caption: Relationship diagram for fluorescence titration experiment.

Conclusion

The fluorescence enhancement of Hoechst 34580 upon binding to DNA is a powerful phenomenon that has been widely exploited for nuclear staining and quantification in various biological applications.[10][13] A thorough understanding of the underlying photophysical principles and the ability to quantitatively characterize the dye-DNA interaction are crucial for the robust and accurate application of this fluorescent probe in research and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of Hoechst 34580 and other similar DNA-binding fluorophores.

References

- 1. Application of Fluorescence Lifetime Imaging Microscopy of DNA Binding Dyes to Assess Radiation-Induced Chromatin Compaction Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. Application of fluorescence lifetime imaging microscopy of DNA binding dyes to assess radiation-induced chromatin compaction changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hoechst 34580 [bdbiosciences.com]

Hoechst 34580 Tetrahydrochloride: An In-Depth Technical Guide for Live and Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hoechst 34580 tetrahydrochloride, a blue-emitting fluorescent dye widely used for nuclear staining in both live and fixed cells. This document details the dye's mechanism of action, key applications, and provides detailed protocols for its use in fluorescence microscopy and flow cytometry. A comparative analysis of its performance in live versus fixed cell applications is presented to aid in experimental design and optimization.

Introduction to Hoechst 34580

Hoechst 34580 is a cell-permeant, fluorescent stain that belongs to the bisbenzimide family of dyes.[1][] It has a strong affinity for adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][] Upon binding to dsDNA, the fluorescence of Hoechst 34580 is significantly enhanced, exhibiting a fluorescence increase of approximately 30-fold, which ensures a strong signal-to-noise ratio.[][3] This property makes it an excellent nuclear counterstain in a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[1][]

Compared to other members of the Hoechst dye family, such as Hoechst 33342 and Hoechst 33258, Hoechst 34580 possesses a dimethylamine group which results in a shorter-wavelength emission maximum.[3] While it is cell-permeant, it is considered to be less permeant than Hoechst 33342.[4] Importantly, Hoechst dyes, including Hoechst 34580, are generally less toxic to cells than other nuclear stains like DAPI, making them more suitable for live-cell imaging applications.[4]

Mechanism of Action

Hoechst 34580's mechanism of action involves its specific binding to the minor groove of dsDNA. This interaction is non-intercalating, meaning the dye fits within the groove of the DNA helix without unwinding it. The binding is preferential for A-T rich sequences. The fluorescence of the unbound dye is minimal, but upon binding to DNA, its quantum yield increases dramatically, resulting in bright blue fluorescence.

Quantitative Data and Properties

The following tables summarize the key quantitative data and properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₉N₇·3HCl | [5] |

| Molecular Weight | 560.95 g/mol | [5] |

| CAS Number | 911004-45-0 | [5] |

| Excitation (max) | 380-392 nm | [1][6] |

| Emission (max) | 438-440 nm | [1][6] |

| Appearance | Light yellow powder | [7] |

| Solvent | Water, DMSO | [7] |

| Parameter | Live Cell Staining | Fixed Cell Staining | Reference |

| Cell Permeability | Permeant | Permeant (permeabilization step enhances) | [1][4] |

| Toxicity | Lower compared to DAPI | Not a concern | [4] |

| Typical Concentration | 1-10 µg/mL | 0.2-2 µg/mL | [1][8] |

| Incubation Time | 15-60 minutes at 37°C | At least 15 minutes at room temperature | [1][8] |

| Signal Intensity | Generally lower than fixed cells | Generally higher due to fixation and permeabilization | [9] |

Experimental Protocols

Detailed methodologies for staining live and fixed cells with Hoechst 34580 for fluorescence microscopy and flow cytometry are provided below.

Stock Solution Preparation

-

To prepare a 10 mg/mL stock solution, dissolve 10 mg of Hoechst 34580 in 1 mL of distilled water or DMSO.[1][6]

-

Mix thoroughly until the dye is completely dissolved. Sonication may be required for dissolution in DMSO.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The reconstituted dye is stable for at least 6 months when stored correctly.[8]

Live Cell Staining for Fluorescence Microscopy

-

Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Prepare a working solution of Hoechst 34580 at a concentration of 1-5 µg/mL in complete cell culture medium.[8]

-

Aspirate the culture medium from the cells and add the Hoechst 34580 staining solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[8] The optimal staining time may vary depending on the cell type.

-

Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium.[1]

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or blue fluorescence (Excitation: ~380 nm, Emission: ~440 nm).

Fixed Cell Staining for Fluorescence Microscopy

-

Grow cells on sterile coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature (optional, but recommended for optimal staining).

-

Wash the cells twice with PBS.

-

Prepare a working solution of Hoechst 34580 at a concentration of 0.5-2 µg/mL in PBS.[8]

-

Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[8]

-

Aspirate the staining solution and wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Image the cells using a fluorescence microscope.

Live Cell Staining for Flow Cytometry

-

Obtain a single-cell suspension of your cells of interest.

-

Resuspend the cells at a density of 1 x 10⁶ cells/mL in complete culture medium.[8]

-

Prepare a working solution of Hoechst 34580 at a concentration of 1-10 µg/mL in complete medium.[8]

-

Add the Hoechst 34580 solution to the cell suspension.

-

Incubate the cells for 15-60 minutes at 37°C.[8]

-

Pellet the cells by centrifugation and resuspend in PBS or a suitable sheath fluid for flow cytometry analysis.

-

Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation and a blue emission filter.

Fixed Cell Staining for Flow Cytometry

-

Obtain a single-cell suspension.

-

Fix the cells in ice-cold 70-80% ethanol for at least 30 minutes on ice.[1]

-

Wash the cells once with PBS.[1]

-

Prepare a working solution of Hoechst 34580 at a concentration of 0.2-2 µg/mL in PBS.[1]

-

Resuspend the cells in the staining solution at a density of 1-2 x 10⁶ cells/mL.[1]

-

Stain the cells for 15 minutes at room temperature.[1]

-

Analyze the cells by flow cytometry without a wash step. Use a low flow rate for optimal results.[1]

Live vs. Fixed Cell Staining: A Comparative Analysis

The choice between using Hoechst 34580 for live or fixed cell staining depends on the specific experimental goals.

Live-cell staining with Hoechst 34580 is ideal for real-time imaging of dynamic cellular processes, such as cell division, apoptosis, and nuclear morphology changes in response to stimuli. The lower toxicity of Hoechst 34580 compared to other nuclear stains is a significant advantage in these applications.[4] However, it is important to note that live cells may be dimmer than fixed cells, and prolonged exposure to the excitation light can induce phototoxicity and photobleaching.[9] Therefore, it is crucial to use the lowest possible dye concentration and light exposure to maintain cell health and data integrity.

Fixed-cell staining offers several advantages, including a stronger and more stable fluorescent signal, as the fixation and permeabilization processes allow for more efficient dye entry and binding. This makes it well-suited for endpoint assays and applications where high-quality images with a strong signal-to-noise ratio are required. Fixation also preserves the cellular structure, allowing for more detailed morphological analysis.

Conclusion

This compound is a versatile and valuable tool for nuclear staining in both live and fixed cells. Its cell-permeant nature, low toxicity, and bright fluorescence upon binding to DNA make it suitable for a wide range of applications in cell biology and drug discovery. By understanding the principles of its use and following optimized protocols, researchers can effectively utilize Hoechst 34580 to visualize and quantify nuclear events in their experimental systems. Careful consideration of the experimental requirements will guide the choice between live and fixed cell staining to ensure the acquisition of high-quality, reliable data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glpbio.com [glpbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Hoechst 34580 [bdbiosciences.com]

- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

Methodological & Application

Hoechst 34580 Tetrahydrochloride: Application Notes and Protocols for Live Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in live and fixed cells.[1] This bisbenzimidazole derivative selectively binds to the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (AT)-rich regions.[1][2][3] Upon binding to dsDNA, the fluorescence of Hoechst 34580 is significantly enhanced, leading to a strong signal-to-noise ratio.[][5] Its ability to enter live cells, coupled with lower cytotoxicity compared to other nuclear stains like DAPI, makes it an ideal choice for a variety of applications in cell biology and drug development, including cell counting, cell cycle analysis, and apoptosis studies.[1][5]

Mechanism of Action

Hoechst 34580 binds to the minor groove of dsDNA.[2][3] This binding is not intercalative. The dye has a strong affinity for AT-rich sequences, and its fluorescence quantum yield increases substantially upon binding.[1][2] Unbound Hoechst 34580 has a fluorescence emission in the 510–540 nm range, while the DNA-bound dye fluoresces maximally around 438-440 nm when excited by ultraviolet light.[1][6] This significant Stokes shift is advantageous for multicolor imaging experiments.[1]

Spectral Properties

The spectral characteristics of DNA-bound Hoechst 34580 are summarized below.

| Parameter | Wavelength (nm) |

| Excitation Maximum | 371 - 392[6][7][8][9] |

| Emission Maximum | 438 - 440[1][6][7][8] |

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for using Hoechst 34580 in live cell staining applications. Note that optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Recommended Range | Application | Notes |

| Stock Solution Concentration | 1 mg/mL to 10 mg/mL[8][9][10] | General Use | Dissolve in distilled water or DMSO. Store protected from light at ≤ -20°C.[8][10][11] |

| Working Concentration | 0.1 - 10 µg/mL[1][12] | Microscopy & Flow Cytometry | Optimal concentration should be determined empirically for each cell type.[2][12] |

| 1 - 5 µg/mL[10][11][12] | Immunofluorescent Staining of Live Cells | For nuclear visualization. | |

| 1 - 10 µg/mL[10][12] | DNA Content Analysis by Flow Cytometry | ||

| Incubation Time | 5 - 60 minutes[2][8][10][11] | Microscopy & Flow Cytometry | Typically at 37°C for live cells.[10][11] Room temperature can also be used.[2] |

| 30 - 60 minutes[10][11][12] | Immunofluorescent Staining of Live Cells | ||

| 15 - 60 minutes[10][12] | DNA Content Analysis by Flow Cytometry | ||

| Cell Density for Flow Cytometry | ≤ 1 x 10⁶ cells/mL[2][10] | DNA Content Analysis | Higher densities may require higher dye concentrations. |

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (1 mg/mL)

-

Bring the vial of Hoechst 34580 powder and 1 mL of high-purity distilled water or dimethyl sulfoxide (DMSO) to room temperature.[9][11]

-

Add 1 mL of the solvent to the vial to obtain a 1 mg/mL stock solution.[11]

-

Mix thoroughly by vortexing or sonication until the dye is completely dissolved.[8]

-

Store the stock solution in small aliquots at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[10][11]

B. Working Solution

-

Immediately before use, dilute the 1 mg/mL stock solution in a complete cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (e.g., 1-5 µg/mL).[10][11]

II. Staining Protocol for Live Adherent Cells for Fluorescence Microscopy

-

Culture adherent cells on sterile coverslips or in an appropriate imaging dish.

-

Remove the culture medium.

-

Add the pre-warmed Hoechst 34580 working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[10][11] The optimal incubation time can vary depending on the cell type.[11]

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium.[2][8]

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Proceed with imaging using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).[9]

III. Staining Protocol for Live Suspension Cells for Flow Cytometry

-

Obtain a single-cell suspension.

-

Adjust the cell density to approximately 1 x 10⁶ cells/mL in a complete culture medium.[2][10]

-

Add the Hoechst 34580 working solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µg/mL).[10]

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[10][12]

-

(Optional) Pellet the cells by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspend them in fresh medium or PBS to reduce background fluorescence from unbound dye.[2][12] For some applications, analysis can be performed without washing.[10]

-

Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and a blue emission detector.[9][10]

Visualizations

Experimental Workflow for Live Cell Staining

Caption: Workflow for staining live cells with Hoechst 34580.

Signaling Pathway (Mechanism of Action)

Caption: Mechanism of Hoechst 34580 staining in live cells.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 8. glpbio.com [glpbio.com]

- 9. biotech.illinois.edu [biotech.illinois.edu]

- 10. Hoechst 34580 [bdbiosciences.com]

- 11. Hoechst 34580 [bdbiosciences.com]

- 12. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Hoechst 34580 Tetrahydrochloride in Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in fixed-cell imaging and flow cytometry. This bisbenzimidazole dye exhibits a strong affinity for the minor groove of double-stranded DNA, with a notable preference for adenine-thymine (AT)-rich regions.[1] Upon binding to DNA, the fluorescence of Hoechst 34580 is significantly enhanced, providing a high signal-to-noise ratio for clear visualization of nuclear morphology. Its spectral properties, characterized by excitation in the ultraviolet range and emission in the blue range, make it compatible with multicolor fluorescence experiments. Furthermore, Hoechst 34580 is known to be less toxic than other common nuclear stains like DAPI, which is a crucial consideration for maintaining cellular integrity even in fixed-cell applications.[1]

Chemical and Spectral Properties

A comprehensive understanding of the chemical and spectral characteristics of Hoechst 34580 is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C27H33Cl3N8 | N/A |

| Molecular Weight | 591.97 g/mol | N/A |

| Excitation Maximum (DNA-bound) | 371 - 380 nm | [2][3] |

| Emission Maximum (DNA-bound) | 438 - 440 nm | [2][3] |

| Excitation Maximum (Unbound) | ~350 nm | N/A |

| Emission Maximum (Unbound) | 510 - 540 nm | [1][3] |

| Quantum Yield | Information not readily available | N/A |

| Photostability | Stable for at least 6 hours post-staining | [4] |

| Solubility | Soluble in water and DMSO | [5] |

Mechanism of Action

The staining mechanism of Hoechst 34580 involves its specific binding to the minor groove of the DNA double helix. This interaction is non-intercalative and shows a preference for sequences rich in adenine and thymine bases. The binding is primarily driven by van der Waals forces. Upon association with DNA, the dye molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright blue signal. Unbound Hoechst 34580 in solution has a much lower fluorescence intensity and emits in the green-yellow range.[1][3]

Figure 1. Mechanism of Hoechst 34580 staining.

Experimental Protocols

Reagent Preparation

Stock Solution (1 mg/mL):

-

Bring the vial of Hoechst 34580 tetrahydrochloride powder and a tube of sterile, distilled water or dimethyl sulfoxide (DMSO) to room temperature.

-

Add the appropriate volume of solvent to the vial to achieve a 1 mg/mL concentration. For example, add 1 mL of solvent to 1 mg of the dye.

-

Vortex thoroughly until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. The stock solution is stable for at least six months when stored correctly.[6]

Working Solution (0.5 - 5 µg/mL):

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution in a buffered saline solution, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. A typical working concentration range for fixed-cell staining is 0.5 - 2 µg/mL.[6] The optimal concentration may vary depending on the cell type and should be determined empirically.

Fixed Cell Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips or in chamber slides.

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on sterile glass coverslips or in chamber slides.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells by incubating with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.[] Other fixatives like ice-cold 70-80% ethanol (for 30 minutes on ice) are also compatible.[8]

-

Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

-

Permeabilization (Optional but Recommended):

-

For optimal nuclear staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Add the Hoechst 34580 working solution to the fixed and permeabilized cells, ensuring the entire surface is covered.

-

Incubate for 10-30 minutes at room temperature, protected from light.[]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.[1]

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the stained nuclei using a fluorescence microscope with appropriate filters for DAPI or UV excitation.

-

Experimental Workflow

References

Hoechst 34580 Tetrahydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool in cell biology for visualizing nuclear morphology and quantifying DNA content.[1][2] This bisbenzimide dye binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][] Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for nuclei in both live and fixed cells.[2][] Hoechst 34580 is widely utilized in various applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][] Its cell permeability allows for the staining of live cells without the need for fixation and permeabilization steps.[2]

Mechanism of Action

Hoechst 34580 passively diffuses across the cell membrane and the nuclear envelope. Once in the nucleus, it binds to the minor groove of the DNA helix. This binding event leads to a conformational change in the dye molecule, resulting in a significant enhancement of its fluorescence quantum yield. The unbound dye has minimal fluorescence, which contributes to a high signal-to-noise ratio.[]

Caption: Mechanism of Hoechst 34580 staining.

Data Presentation

Recommended Working Concentrations

The optimal concentration of Hoechst 34580 tetrahydrochloride is cell-type dependent and should be determined empirically for each specific application. However, the following table provides general concentration ranges for various cell culture techniques.

| Application | Cell State | Concentration Range (µg/mL) | Incubation Time | Temperature |

| Fluorescence Microscopy | Live Cells | 1 - 5 | 5 - 60 min | 37°C |

| Fixed Cells | 0.5 - 2 | 15 min | Room Temperature | |

| Flow Cytometry | Live Cells | 1 - 10 | 15 - 60 min | 37°C |

| Fixed Cells | 0.2 - 2 | 15 min | Room Temperature |

Note: It is recommended to start with a concentration in the middle of the suggested range and optimize based on signal intensity and cell health.

Spectral Properties

| Property | Wavelength (nm) |

| Excitation Maximum (bound to DNA) | ~371-380 nm |

| Emission Maximum (bound to DNA) | ~438-440 nm |

| Unbound Dye Emission | 510 - 540 nm |

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of living cells.

Materials:

-

This compound stock solution (1 mg/mL in sterile distilled water or DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare the Hoechst 34580 working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.

-

Remove the culture medium from the cells.

-

Add the Hoechst 34580 working solution to the cells.

-

Incubate the cells for 5-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.

-

(Optional) To reduce background fluorescence, the staining solution can be removed and the cells washed twice with pre-warmed PBS or fresh culture medium.[]

-

Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (e.g., excitation at ~370 nm and emission at ~440 nm).[4]

Caption: Workflow for staining live cells.

Protocol 2: Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of fixed cells, often as a counterstain in immunofluorescence experiments.

Materials:

-

This compound stock solution (1 mg/mL in sterile distilled water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Cells cultured on coverslips

Procedure:

-

Fix the cells with the desired fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the desired permeabilization solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the Hoechst 34580 working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[5]

-

Add the Hoechst 34580 working solution to the cells.

-

Incubate for 15 minutes at room temperature, protected from light.[5]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

References

Application Notes and Protocols for Hoechst 34580 Tetrahydrochloride in Microscopy

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Hoechst 34580 tetrahydrochloride, a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA, primarily in adenine-thymine (AT)-rich regions.[1][] It is a valuable tool for visualizing cell nuclei in both live and fixed cells for fluorescence microscopy and flow cytometry.[1][3]

I. Principle of Hoechst 34580 Staining

Hoechst 34580 is a bisbenzimidazole dye that exhibits a significant increase in fluorescence upon binding to DNA.[] This property makes it an excellent nuclear counterstain with a strong signal-to-noise ratio.[] The dye is excited by ultraviolet (UV) or violet lasers and emits blue fluorescence.[4][5] Unbound Hoechst 34580 has a maximum fluorescence emission in the 510–540 nm range, which can result in green fluorescence if excessive concentrations are used or if washing is insufficient.[1] It is considered less toxic than DAPI, which contributes to higher viability of stained live cells.[1]

II. Quantitative Data Summary

The following tables summarize the recommended starting concentrations and incubation times for various applications. It is important to note that optimal conditions may vary depending on the cell type, cell density, and specific experimental requirements, and therefore, optimization is recommended.[3][6]

Table 1: Recommended Incubation Times and Concentrations for Live Cell Staining

| Application | Cell Type | Concentration Range (µg/mL) | Incubation Time (minutes) | Temperature (°C) |

| Nuclear Visualization (Microscopy) | Eukaryotic Cells | 1 - 5 | 30 - 60 | 37 |

| DNA Content Analysis (Flow Cytometry) | Eukaryotic Cells | 1 - 10 | 15 - 60 | 37 |

| Suspension Cells (General Staining) | Eukaryotic Cells | 10 | 3 - 10 | Room Temperature |

| Adherent Cells (General Staining) | Eukaryotic Cells | 10 | 3 - 10 | Room Temperature |

Data compiled from multiple sources.[3][6][7][8]

Table 2: Recommended Incubation Times and Concentrations for Fixed Cell Staining

| Application | Cell Type | Concentration Range (µg/mL) | Incubation Time (minutes) | Temperature (°C) |

| Nuclear Visualization (Microscopy) | Eukaryotic Cells | 0.5 - 2 | ≥ 15 | Room Temperature |

| DNA Content Analysis (Flow Cytometry) | Eukaryotic Cells | 0.2 - 2 | 15 | Room Temperature |

Data compiled from multiple sources.[3][5][6]

III. Experimental Protocols

A. Stock Solution Preparation

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound powder in 1 mL of distilled water or DMSO.[8][9]

-

Mix thoroughly until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][9]

B. Protocol for Staining Live Adherent Cells for Fluorescence Microscopy

-

Grow cells on sterile coverslips or in a tissue culture-treated imaging dish.

-

Prepare the working solution by diluting the Hoechst 34580 stock solution to a final concentration of 1-5 µg/mL in a complete cell culture medium.[3][9]

-

Aspirate the culture medium from the cells.

-

Add the Hoechst 34580 working solution to the cells, ensuring the entire surface is covered.

-

Aspirate the staining solution.

-

Wash the cells twice with 1x Phosphate-Buffered Saline (PBS) or a suitable buffer.[6]

-

Mount the coverslip with an appropriate mounting medium or add fresh medium for imaging.

-

Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set or appropriate excitation (e.g., 405 nm laser) and emission filters.[4]

C. Protocol for Staining Fixed Suspension Cells for Fluorescence Microscopy

-

Harvest the cells and obtain a single-cell suspension.

-

Fix the cells using a desired method (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature).

-

If required, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

-

Wash the cells with 1x PBS.

-

Prepare the working solution by diluting the Hoechst 34580 stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS.[3][9]

-

Resuspend the cell pellet in the Hoechst 34580 working solution.

-

(Optional) Wash the cells with 1x PBS to reduce background fluorescence.[3]

-

Resuspend the cells in a small volume of PBS or mounting medium.

-

Mount a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Visualize the stained nuclei using a fluorescence microscope.

IV. Diagrams

Caption: Experimental Workflow for Staining Live Adherent Cells.

Caption: Mechanism and Application of Hoechst 34580 Staining.

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. Hoechst 34580 [bdbiosciences.com]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Hoechst 34580 [bdbiosciences.com]

Application Notes and Protocols for Hoechst 34580 Tetrahydrochloride in Apoptosis Detection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 tetrahydrochloride is a cell-permeant, blue-fluorescent DNA stain that is a valuable tool for identifying apoptotic cells. This dye binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. A key feature of Hoechst 34580 is its increased fluorescence emission upon binding to DNA. In apoptotic cells, chromatin condensation (pyknosis) leads to a more compact nuclear structure, which results in more intense staining and brighter fluorescence compared to healthy, non-apoptotic cells. This characteristic allows for the straightforward identification and quantification of apoptotic cells using fluorescence microscopy and flow cytometry.

Principle of Apoptosis Detection

The detection of apoptosis using Hoechst 34580 is based on the morphological changes that occur in the nucleus of a cell undergoing programmed cell death. In healthy cells, the chromatin is dispersed throughout the nucleus, resulting in uniform, less intense blue fluorescence. In contrast, apoptotic cells exhibit condensed and often fragmented chromatin, which is stained brightly by Hoechst 34580. This difference in fluorescence intensity and nuclear morphology provides a clear distinction between healthy and apoptotic cells.

Data Presentation

Quantitative Data Summary

| Parameter | Healthy Cells | Apoptotic Cells | Reference |

| Nuclear Morphology | Diffuse, evenly stained nucleus | Condensed, brightly stained, often fragmented nucleus | [1][2] |

| Fluorescence Intensity | Lower blue fluorescence | Significantly higher blue fluorescence | [2] |

Note: The exact fold increase in fluorescence intensity can vary depending on the cell type, the inducer of apoptosis, and the specific experimental conditions. It is recommended to establish baseline fluorescence levels for healthy and apoptotic cells in your specific model system.

Experimental Protocols

I. Fluorescence Microscopy Protocol for Apoptosis Detection

This protocol provides a method for identifying apoptotic cells based on nuclear morphology and fluorescence intensity using a fluorescence microscope.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed cell staining)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed cell staining)

-

Fluorescence microscope with a UV light source and a blue emission filter (e.g., DAPI filter set)

Procedure:

A. Staining of Live Cells

-